Cy3B

Description

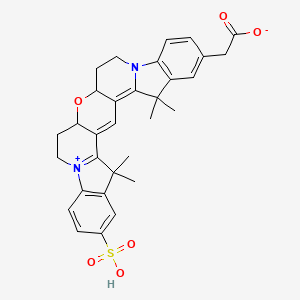

This compound is a highly complex polycyclic molecule featuring a heptacyclic framework with fused heteroatom-containing rings. Key structural attributes include:

- Core structure: A heptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa backbone, which integrates oxygen (16-oxa), nitrogen (12-aza), and a quaternary ammonium group (20-azonia).

- Substituents: Tetramethyl groups at positions 5 and 27, a sulfonate (-SO₃⁻) at position 24, and an acetate ester at position 6.

- Charge and solubility: The sulfonate group confers hydrophilicity, while the quaternary ammonium center enhances ionic stability in aqueous environments.

This molecule is likely designed for applications in radiochemical or fluorescence-based binding assays due to its structural resemblance to labeled neurotensin ligands (e.g., compound 17 in ). Its polycyclic architecture may also enable interactions with biological targets such as G-protein-coupled receptors (GPCRs).

Propriétés

Formule moléculaire |

C31H32N2O6S |

|---|---|

Poids moléculaire |

560.7 g/mol |

Nom IUPAC |

2-(5,5,27,27-tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate |

InChI |

InChI=1S/C31H32N2O6S/c1-30(2)21-13-17(14-27(34)35)5-7-23(21)32-11-9-25-19(28(30)32)16-20-26(39-25)10-12-33-24-8-6-18(40(36,37)38)15-22(24)31(3,4)29(20)33/h5-8,13,15-16,25-26H,9-12,14H2,1-4H3,(H-,34,35,36,37,38) |

Clé InChI |

KBBYRHUMTYKEFZ-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=C(C=CC(=C2)CC(=O)[O-])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)O)(C)C)OC4CC3)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the heptacyclic core, followed by the introduction of the sulfo group and other functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: The sulfo group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: The azoniaheptacyclo framework can be reduced to form different reduced species.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism by which 2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfo group and azoniaheptacyclo framework play crucial roles in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Synthetic challenges : The target compound’s heptacyclic core requires advanced multi-step synthesis, akin to methods described for pentacyclic derivatives in (e.g., oxidation, esterification).

- Stability : The tetramethyl groups and ionic substituents enhance metabolic stability compared to less substituted analogues like compound L3Z.

Activité Biologique

The compound 2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate is a complex organic molecule with significant potential in biological applications due to its unique structural properties. This article reviews its biological activity based on diverse research findings and case studies.

Structural Characteristics

The compound features a highly intricate structure characterized by multiple cyclic components and functional groups that contribute to its biological interactions:

| Property | Details |

|---|---|

| Molecular Formula | C33H64N16O9S |

| Molecular Weight | 861.0 g/mol |

| IUPAC Name | 2-(5,5,27,27-tetramethyl...acetate |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell membranes and inhibiting vital cellular processes such as protein synthesis.

- Antioxidant Properties : It can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and signaling molecules like NF-kB.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy :

-

Antioxidant Activity :

- Research indicated that the compound significantly decreased lipid peroxidation levels in cellular models exposed to oxidative stress .

- Its ability to enhance the activity of endogenous antioxidant enzymes was also noted.

- Anti-inflammatory Activity :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.